![molecular formula C10H11BrO3 B2596015 Methyl 2-(bromomethyl)-6-methoxybenzoate CAS No. 943595-13-9](/img/structure/B2596015.png)
Methyl 2-(bromomethyl)-6-methoxybenzoate
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Overview
Description
“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a chemical compound. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . Its molecular formula is C9H9BrO2 .
Synthesis Analysis
The synthesis of “Methyl 2-(bromomethyl)-6-methoxybenzoate” involves several steps. One method involves a Heck reaction with acrylonitrile, resulting in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis
The molecular structure of “Methyl 2-(bromomethyl)-6-methoxybenzoate” consists of a benzene ring substituted with a bromomethyl group and a methoxy group . The molecular weight of this compound is 229.070 .Chemical Reactions Analysis
“Methyl 2-(bromomethyl)-6-methoxybenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a liquid at 20°C . It has a molecular weight of 229.070 . The compound has a boiling point of 42 °C/8.3 mmHg and a refractive index of 1.49 .Scientific Research Applications
Synthesis and Chemical Applications
Methyl 2-(bromomethyl)-6-methoxybenzoate is utilized in various synthesis processes. It plays a role in the synthesis of complex organic compounds. For instance, its use in the synthesis of vibralactone, a compound with potential biological activities, is notable. The process involves reductive alkylation, hydrolysis, iodolactonization, ozonolysis, and intramolecular aldol reaction, showcasing its utility in complex organic syntheses (Zhou & Snider, 2008).
Another application is in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which demonstrates its versatility in producing structurally varied benzoate derivatives (Chen Bing-he, 2008).
Intermediate in Pharmaceutical Synthesis
This compound also serves as an intermediate in the synthesis of pharmaceuticals. It is involved in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the creation of certain anti-cancer drugs (Cao Sheng-li, 2004). Additionally, it contributes to the synthesis of intermediates of Bifendate, a drug with therapeutic potential, showcasing its importance in medicinal chemistry (Bao Li-jiao, 2013).
Role in Developing Photostabilizers
In the field of polymer science, derivatives of Methyl 2-(bromomethyl)-6-methoxybenzoate, like methyl 2-methoxybenzoate, have been studied for their role as photostabilizers. These compounds have been evaluated for their capacity to generate and quench singlet molecular oxygen, a critical aspect in preventing photodegradation of materials (Soltermann et al., 1995).
Application in Natural Product Synthesis
Its use extends to natural product synthesis as well. For instance, derivatives of this compound have been isolated from the red alga Rhodomela confervoides, indicating its presence in natural products and potential application in the synthesis of natural product analogues (Zhao et al., 2004).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
methyl 2-(bromomethyl)-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLOXBFOHKOSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-6-methoxybenzoate |
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